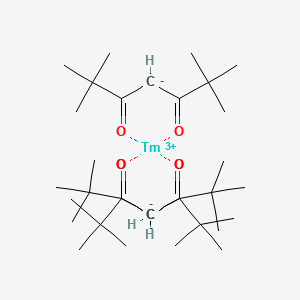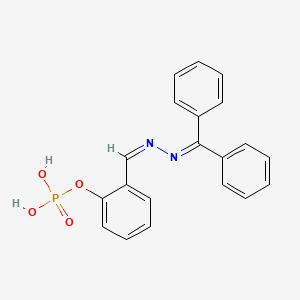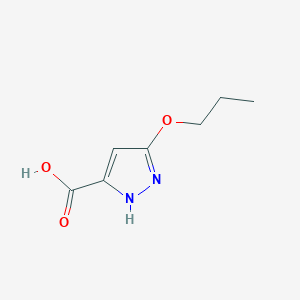
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorobenzofuran moiety attached to a pyrrolidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving fluorinated aromatic compounds.
Construction of the Pyrrolidine Ring: This step often involves the use of chiral catalysts to ensure the correct stereochemistry.
Coupling Reactions: The benzofuran and pyrrolidine intermediates are coupled under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparaison Avec Des Composés Similaires
Rel-(3R,4S)-4-(6-fluorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Rel-(3R,4S)-4-(benzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Rel-(3R,4S)-4-(6-chlorobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Rel-(3R,4S)-4-(6-methylbenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Propriétés
Formule moléculaire |
C13H10FNO4 |
|---|---|
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
(3R,4S)-4-(6-fluoro-1-benzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H10FNO4/c14-9-4-10-6(1-2-19-10)3-7(9)8-5-15-12(16)11(8)13(17)18/h1-4,8,11H,5H2,(H,15,16)(H,17,18)/t8-,11-/m1/s1 |
Clé InChI |
IQVMKNRMOUXQJU-LDYMZIIASA-N |
SMILES isomérique |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C3C(=C2)C=CO3)F |
SMILES canonique |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=C3C(=C2)C=CO3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)




